molecular formula C16H17NO2S B14287686 3-(Benzenesulfinyl)-N-benzylpropanamide CAS No. 125606-49-7

3-(Benzenesulfinyl)-N-benzylpropanamide

Cat. No.: B14287686
CAS No.: 125606-49-7
M. Wt: 287.4 g/mol
InChI Key: IWCBBWBWYOTPOR-UHFFFAOYSA-N
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Description

3-(Benzenesulfinyl)-N-benzylpropanamide is an organic compound that features a benzenesulfinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)-N-benzylpropanamide typically involves the reaction of benzenesulfinyl chloride with N-benzylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)-N-benzylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzenesulfinyl)-N-benzylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce benzenesulfinyl groups into target molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)-N-benzylpropanamide involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfinyl)-N-benzylpropanamide is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

125606-49-7

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

3-(benzenesulfinyl)-N-benzylpropanamide

InChI

InChI=1S/C16H17NO2S/c18-16(17-13-14-7-3-1-4-8-14)11-12-20(19)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)

InChI Key

IWCBBWBWYOTPOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCS(=O)C2=CC=CC=C2

Origin of Product

United States

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